Brevinin-2-RA7 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LLDTFKNLALNAAKSAGVSVLNSLSCKLPKTC |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Brevinin 2 Ra7 Peptide Precursor
Gene Encoding and Genetic Diversity within Brevinin-2 (B1175259) Lineage
The genetic blueprint for the Brevinin-2-RA7 peptide precursor is stored within the frog's genome. The gene encoding this precursor exhibits characteristics typical of the brevinin family, which is known for its considerable genetic diversity. mdpi.comnih.gov This diversity is a key evolutionary strategy for amphibians to combat a wide and ever-evolving spectrum of pathogens in their environment.
The primary structure of brevinin peptides, particularly within the Brevinin-2 family, shows a high degree of variation among different species and even within the same species. mdpi.comnih.govresearchgate.net This variability is often the result of gene duplication and subsequent mutation events, leading to a wide array of brevinin isoforms. mdpi.com Despite this sequence divergence, members of the brevinin family typically retain a conserved structural motif known as the "Rana box" at their C-terminus. mdpi.comnih.govnih.gov
The table below illustrates the diversity within the Brevinin-2 family by comparing different identified peptides.
| Peptide Name | Organism |
| Brevinin-2-RA7 | Odorrana andersonii |
| Brevinin-2-RA9 | Odorrana andersonii |
| Brevinin-2-RA20 | Odorrana andersonii |
| Brevinin-2GHk | Sylvirana guentheri |
| Brevinin-2MP | Microhyla pulchra |
| Brevinin-2R | Rana ridibunda |
| Brevinin-2-related peptide | Lithobates septentrionalis |
Precursor Architecture and Proteolytic Processing Pathways
The initial product of gene expression is a precursor protein, which is larger than the final, active peptide. This precursor has a distinct three-part architecture: a signal peptide, an acidic spacer region, and the mature peptide domain. nih.govresearchgate.net This tripartite structure is a common feature for many antimicrobial peptides in frogs and is essential for the correct processing and secretion of the mature peptide.
The conversion of the precursor to the active peptide involves a series of proteolytic cleavage events. nih.gov These cleavages occur at specific sites, liberating the mature peptide from the precursor.
Signal Peptide Domain Characterization
Located at the N-terminus of the precursor, the signal peptide acts as a molecular "zip code," directing the precursor protein to the endoplasmic reticulum and subsequently into the secretory pathway. nih.govresearchgate.net This domain is typically composed of hydrophobic amino acids, which facilitates its interaction with and translocation across the endoplasmic reticulum membrane. nih.gov The signal peptide is highly conserved among brevinin-2 related precursors from the same species. nih.gov Once the precursor has entered the secretory pathway, the signal peptide is cleaved off by a signal peptidase.
Acidic Spacer Region Analysis
Following the signal peptide is an acidic spacer region. nih.govresearchgate.net This domain is characterized by a high content of acidic amino acid residues, such as aspartic and glutamic acid. researchgate.net The acidic nature of this region is thought to play a role in preventing the premature activation of the antimicrobial peptide within the host's own cells, which could be cytotoxic. It is believed to keep the mature peptide in an inactive conformation until it is secreted. nih.gov The end of this acidic spacer is typically marked by a pair of basic amino acid residues, often lysine-arginine (KR), which serves as a recognition site for proteolytic enzymes that will release the mature peptide. researchgate.net
Mature Peptide Domain Generation
The C-terminal portion of the precursor contains the sequence of the mature Brevinin-2-RA7 peptide. nih.govresearchgate.net Following the cleavage of the signal peptide and the acidic spacer, this domain is released as the final, active antimicrobial peptide. nih.gov The generation of the mature peptide is a critical step, as its specific amino acid sequence and structure are what confer its antimicrobial properties. nih.gov
Post-Translational Modification Mechanisms
After the precursor protein is synthesized, it undergoes several post-translational modifications (PTMs) that are crucial for its structure and function. nih.govnih.govthermofisher.com These modifications are enzymatic processes that alter the properties of the peptide. frontiersin.org
Disulfide Bond Formation and Ranabox Motif Elucidation
The table below summarizes the key domains of the Brevinin-2 peptide precursor and their functions.
| Precursor Domain | Key Characteristics | Primary Function |
| Signal Peptide | N-terminal, hydrophobic | Directs the precursor to the secretory pathway |
| Acidic Spacer Region | Contains acidic residues, ends in a dibasic cleavage site (e.g., KR) | Prevents premature activation of the mature peptide |
| Mature Peptide Domain | C-terminal region, becomes the active peptide | Possesses antimicrobial activity |
| Ranabox Motif | C-terminal cyclic structure formed by a disulfide bond | Stabilizes the peptide's structure |
Other Enzymatic Modifications
Following the initial cleavage events, the nascent Brevinin-2-RA7 peptide undergoes further enzymatic modifications to achieve its final, biologically active form. These post-translational modifications are crucial for the peptide's structure, stability, and antimicrobial efficacy. nih.gov
One of the most common modifications in amphibian antimicrobial peptides is C-terminal amidation . nih.govfrontiersin.org This process is often signaled by a glycine (B1666218) residue immediately following the mature peptide sequence in the precursor. frontiersin.org An amidating enzyme, peptidylglycine alpha-amidating monooxygenase (PAM), catalyzes the conversion of this C-terminal glycine into an amide group. This amidation is known to increase the net positive charge of the peptide, which can enhance its interaction with negatively charged microbial membranes, and can also confer resistance to degradation by carboxypeptidases. frontiersin.org
Another key feature of many Brevinin-2 peptides is the presence of a C-terminal cyclic domain known as the "Rana box". acs.orgresearchgate.net This structure is formed by a disulfide bridge between two cysteine residues. researchgate.net The formation of this intramolecular disulfide bond is an enzyme-catalyzed process that occurs within the secretory pathway, likely in the endoplasmic reticulum, where the oxidizing environment favors disulfide bond formation. This cyclic structure is believed to play a role in the peptide's stability and may influence its biological activity, although some studies suggest it is not strictly essential for antimicrobial function. nih.gov
Below is a table summarizing the key enzymatic modifications involved in the maturation of Brevinin-2 peptides.
| Modification | Enzyme(s) Involved (Family) | Purpose | Location in Precursor/Peptide |
| Signal Peptide Cleavage | Signal Peptidases | Release from ribosome into ER | N-terminus |
| Propeptide Cleavage | Proprotein Convertases (e.g., furin) | Liberation of the mature peptide | Junction of acidic spacer and mature peptide |
| C-terminal Amidation | Peptidylglycine alpha-amidating monooxygenase (PAM) | Increases cationicity and stability | C-terminus |
| Disulfide Bond Formation | Protein Disulfide Isomerases (PDIs) | Creates the "Rana box" cyclic structure | C-terminal cysteine residues |
Cellular Localization and Secretory Pathway Considerations
The biosynthesis and maturation of the this compound occur within specialized granular glands present in the frog's skin. acs.orgimrpress.com These glands are responsible for producing and storing a cocktail of bioactive peptides that are released upon stress or injury as part of the frog's innate immune defense. frontiersin.org
The journey of the Brevinin-2-RA7 precursor begins with its synthesis on ribosomes. The N-terminal signal peptide directs the nascent polypeptide chain into the endoplasmic reticulum (ER). researchgate.net Within the ER lumen, the signal peptide is cleaved, and folding and disulfide bond formation are initiated. The precursor then traffics through the Golgi apparatus, where further processing, such as cleavage by proprotein convertases, may occur. mdpi.com
The mature or near-mature peptides are then sorted and packaged into large secretory granules. acs.org It is within these granules that the final enzymatic modifications, such as C-terminal amidation, are thought to be completed. The acidic environment of the granules may also play a role in maintaining the peptides in an inactive state until their release. portlandpress.com
Upon stimulation, such as a perceived threat or physical injury, these glands release their contents onto the skin surface via exocytosis. acs.orgimrpress.com This rapid secretion mechanism ensures that a high concentration of active antimicrobial peptides, including Brevinin-2-RA7, is available to protect the frog from invading pathogens. frontiersin.org The entire process, from gene transcription to secretion of the active peptide, represents a highly efficient and evolutionarily refined defense strategy. nih.gov
Structural Characterization and Conformational Dynamics of Brevinin 2 Ra7 Peptide Precursor and Its Derivatives
Primary Sequence Analysis and Conservation Patterns
The primary structure of peptides in the Brevinin family is notably diverse, with significant variation in amino acid sequences even between closely related amphibian species. researchgate.net However, a highly conserved feature among many Brevinin-2 (B1175259) peptides is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge. nih.govnih.gov This motif was initially thought to be essential for antimicrobial activity, a hypothesis that has since been revised with the discovery of truncated Brevinin peptides lacking this domain but still exhibiting biological activity. nih.gov
Table 1: Primary Sequence Information of Selected Brevinin-2 Peptides
| Peptide Name | Organism of Origin | UniProt Accession | Length (amino acids) |
|---|---|---|---|
| Brevinin-2-related peptide | Lithobates septentrionalis (Mink frog) | P0DQK8 | 21 |
| Brevinin-2-RA20 | Odorrana andersonii (Golden crossband frog) | D2K8J4 | 76 |
| Brevinin-2R | Rana ridibunda | - | 25 |
Note: The table provides a comparative look at different Brevinin-2 peptides. The length of Brevinin-2-RA20 likely represents the precursor protein.
Secondary and Tertiary Structure Elucidation
The three-dimensional structure of Brevinin-2 peptides is crucial for their biological function. These peptides are known to adopt specific conformations, particularly in membrane-like environments, which facilitates their interaction with and disruption of microbial cell membranes.
Alpha-Helical Conformation Analysis
A predominant secondary structural feature of Brevinin-2 peptides is the α-helix. In membrane-mimetic environments, such as in the presence of sodium dodecylsulfate (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, these peptides undergo a conformational change to form an amphipathic α-helical structure. nih.govnih.govmdpi.com This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is a key characteristic of many antimicrobial peptides, allowing them to selectively target and insert into the lipid bilayers of microbial membranes. tums.ac.ir Circular dichroism (CD) spectroscopy is a primary technique used to confirm the induction of α-helical conformation in these peptides upon interaction with membrane mimics. nih.govtums.ac.ir For instance, Brevinin-2-related peptide (B2RP) adopts an α-helical conformation in such environments. nih.gov The degree of α-helicity can correlate with the peptide's biological activity. tums.ac.ir
Disulfide Bridge Topography
A defining feature of many peptides in the Brevinin-2 family is the presence of a C-terminal disulfide bridge, which forms the "Rana box" cyclic structure. nih.govnih.gov This intramolecular bond is formed between two cysteine residues. nih.gov In many defensins, a related class of antimicrobial peptides, disulfide bridges are crucial for stabilizing the tertiary structure. nih.gov For example, human β-defensins have a characteristic Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6 disulfide connectivity. nih.gov While the "Rana box" was once considered critical for the antimicrobial activity of Brevinins, the discovery of active, truncated versions without this disulfide loop has shown that it is not always essential. nih.gov However, the disulfide bridge in peptides like Brevinin-2R does contribute to forming an amphipathic loop that enhances hydrophobicity. tums.ac.ir
Conformational Behavior in Diverse Molecular Environments
The conformational flexibility of peptides like those in the Brevinin-2 family is a key determinant of their biological activity. mdpi.com Their structure is highly dependent on the surrounding molecular environment. In aqueous solution, these peptides may exist in a relatively unstructured state. However, upon encountering a microbial membrane, they adopt a more defined α-helical conformation. nih.gov
The interaction of Brevinin-2-related peptide (BR-II) with both prokaryotic (SDS micelles) and eukaryotic (DPC micelles) membrane mimics has been studied using NMR spectroscopy. nih.gov These studies revealed that while the peptide forms α-helices in both environments, there are significant conformational differences in the region connecting the N-terminal and C-terminal helices depending on the type of micelle. nih.gov This adaptability in conformation likely plays a role in the peptide's ability to differentiate between microbial and host cells, although some Brevinins do exhibit hemolytic activity. nih.govuniprot.org The N-terminal tryptophan residue of BR-II has been shown to insert into the hydrophobic core of membrane-mimicking micelles, anchoring the peptide to the membrane. nih.gov
Structural Homology and Phylogenetic Relationships within Brevinin-2 Family
The Brevinin-2 family is a large and diverse group of antimicrobial peptides found in various frog species. researchgate.net Phylogenetic analyses based on the primary amino acid sequences of Brevinin-2 peptides have been used to infer evolutionary relationships between different frog species. For example, cladistic analysis of Brevinin-2 peptides from the Hokkaido frog, Rana pirica, suggests a close phylogenetic relationship with the Japanese mountain brown frog, Rana ornativentris. nih.gov Similarly, comparisons of Brevinin-2 sequences from Rana dybowskii and Rana pirica indicate a sister-group relationship. elsevierpure.com
Biological Activities and Mechanistic Insights in Vitro and Cellular Studies
Antimicrobial Spectrum and Potency against Pathogenic Microorganisms
Brevinin-2-OA7, a peptide isolated from the skin of the Odorrana andersonii frog, demonstrates a broad spectrum of antimicrobial activity. portlandpress.com In vitro studies have quantified its potency against a variety of pathogenic microbes, including Gram-negative and Gram-positive bacteria, as well as fungi. The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.
Brevinin-2-OA7 has shown potent inhibitory effects against Gram-negative bacteria. Research indicates its activity against Escherichia coli and Pseudomonas aeruginosa (also known as Bacillus pyocyaneus). For P. aeruginosa, the MIC has been determined to be 23.2 µM. portlandpress.com The peptide is also effective against E. coli, with an MIC value in the range of 5.8-11.6 µM. portlandpress.com
The peptide also exhibits significant activity against Gram-positive bacteria. Studies have documented its effectiveness in inhibiting the growth of Staphylococcus aureus. The MIC for S. aureus is reported to be within the range of 5.8-11.6 µM, indicating a similar level of potency as seen against E. coli. portlandpress.com
In addition to its antibacterial properties, Brevinin-2-OA7 is an effective antifungal agent. Its activity has been confirmed against the pathogenic yeast Candida albicans. The MIC value for C. albicans falls within the same range as for E. coli and S. aureus, at 5.8-11.6 µM. portlandpress.com
Antimicrobial Activity of Brevinin-2-OA7
| Pathogen | Type | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Pseudomonas aeruginosa | Gram-Negative Bacteria | 23.2 |
| Escherichia coli | Gram-Negative Bacteria | 5.8 - 11.6 |
| Staphylococcus aureus | Gram-Positive Bacteria | 5.8 - 11.6 |
| Candida albicans | Fungus | 5.8 - 11.6 |
Antiviral Activities (In Vitro Investigations)
While other members of the Brevinin peptide family have been investigated for antiviral properties, there is currently no available scientific literature detailing in vitro studies on the antiviral activities of the specific peptide precursor Brevinin-2-RA7 (or Brevinin-2-OA7).
There are no specific research findings available that demonstrate the inhibition of viral replication mechanisms by Brevinin-2-RA7.
There are no specific research findings available that show Brevinin-2-RA7 causes disruption of viral integrity.
Anti-Inflammatory Modulatory Effects (Cellular Models)
Brevinin-2 (B1175259) family peptides demonstrate significant immunomodulatory and anti-inflammatory potential. These effects are primarily observed through the regulation of cytokine production and modulation of key signaling pathways within cellular models.
Cytokine Regulation Pathways
The Brevinin-2 family of peptides, including Brevinin-2R, has been shown to modulate inflammatory processes by influencing the production of cytokines. medilam.ac.ir In studies using human liver carcinoma cells (HepG2), Brevinin-2R demonstrated a regulatory role in inflammation by targeting genes involved in the process. medilam.ac.ir Specifically, treatment with Brevinin-2R led to a dose-dependent increase in the expression of pro-inflammatory cytokine genes, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). medilam.ac.ir This suggests that these peptides can actively participate in the inflammatory response by modulating the expression of key signaling molecules. medilam.ac.ir
Other members of the brevinin family, such as Brevinin-2GU and B2RP-ERa, have also been observed to influence cytokine release. nih.gov These peptides significantly reduced the release of the pro-inflammatory cytokine TNF from stimulated peripheral blood mononuclear cells (PBMs). nih.gov Furthermore, B2RP-ERa was found to increase the secretion of anti-inflammatory cytokines like TGF-β, IL-4, and IL-10 from both stimulated and unstimulated PBMs. nih.gov The ability of these peptides to regulate both pro- and anti-inflammatory cytokines highlights their complex role in the immune response.
A novel peptide, Brevinin-1BW, has also demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-treated RAW264.7 cells. mdpi.com It was found to inhibit the synthesis of pro-inflammatory factors IL-1β, IL-6, and TNF-α, thereby mitigating the inflammatory response. mdpi.com Similarly, Brevinin-2MP was found to inhibit the LPS-induced expression of pro-inflammatory molecules such as nitric oxide (NO), MCP-1, IL-6, and TNF-α in RAW 264.7 cells. nih.gov
Signal Transduction Pathway Modulation (e.g., MAPK/NF-κB pathways)
The anti-inflammatory effects of brevinin-related peptides are often mediated through the modulation of critical intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are key regulators of inflammation.
Studies on the peptide Brevinin-2MP have shown that it exerts its anti-inflammatory effects by suppressing the activation of the MAPK/NF-κB signaling cascades induced by LPS in RAW 264.7 macrophage cells. nih.gov Treatment with Brevinin-2MP resulted in a reduction in the phosphorylation of JNK, ERK, p38, and the p65 subunit of NF-κB. nih.gov This indicates that the peptide can interfere with the signaling cascade that leads to the production of inflammatory mediators. nih.gov
Antineoplastic Activities (Cell Line Studies)
Brevinin peptides have demonstrated notable anticancer properties, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms.
Cytotoxicity Mechanisms in Cancer Cell Lines
Brevinin-2R, a non-hemolytic peptide isolated from the skin of the frog Rana ridibunda, exhibits preferential cytotoxicity towards malignant cells. nih.govnih.gov It has been shown to be effective against various tumor cell lines, including Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), HT29/219 and SW742 (colon carcinomas), L929 (fibrosarcoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). nih.govnih.gov The cytotoxic effect is dose-dependent and occurs at concentrations that are 2–4 times lower than that of the crude skin extract. nih.gov
Importantly, Brevinin-2R displays significantly lower cytotoxicity towards normal cells, such as peripheral blood mononuclear cells (PBMCs), T cells, and human lung fibroblasts, indicating a degree of selectivity for cancer cells. nih.govnih.gov The mechanism of its anticancer action is thought to be linked to the modification of membrane properties, particularly permeability. nih.gov Cancer cells are believed to be more susceptible due to the higher negative charge on their outer membrane surface, which can be attributed to the presence of O-glycosylated mucins and negatively charged phosphatidylserines. nih.gov
Studies on HepG2 human liver carcinoma cells showed that Brevinin-2R has a relatively low toxicity, reducing cell growth by about 24%. medilam.ac.ir Another study highlighted that the cytotoxicity of certain peptides is dependent on both the concentration and the specific type of cancer cell. medilam.ac.ir
Apoptosis Induction Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. Brevinin-2R has been found to kill cancer cells through a distinct pathway that involves both lysosomal and mitochondrial activation. nih.govnih.gov This cell death mechanism is largely independent of caspases, the primary enzymes involved in classical apoptosis. nih.gov
Treatment with Brevinin-2R leads to a decrease in the mitochondrial membrane potential and ATP levels. nih.gov The process involves the permeabilization of the lysosomal membrane, leading to the leakage of cathepsins into the cytosol, which in turn triggers cell damage. nih.govnih.gov This suggests an autophagy-like cell death mechanism. nih.govnih.gov The involvement of the lysosomal-mitochondrial death pathway is a novel mechanism that is not sensitive to caspase inhibitors. nih.gov
Further research has shown that Brevinin-2R-conjugated nanoparticles can be more effective than the peptide alone in inducing cell cycle arrest and apoptosis in cancer cells. researchgate.net
Membrane Interaction Mechanisms and Pore Formation
The primary mode of action for many antimicrobial peptides, including the Brevinin-2 family, involves direct interaction with cellular membranes, leading to permeabilization and cell death. These peptides are amphipathic, possessing both hydrophobic and hydrophilic regions, and are typically cationic due to the presence of amino acids like lysine (B10760008) and arginine. medilam.ac.ir
The interaction of Brevinin-2-related peptides with membrane-mimetic micelles has been studied to understand their active conformation. nih.gov These studies revealed that the N-terminus of the peptide inserts into the hydrophobic core of the membrane mimic, and the peptide adopts an α-helical conformation upon interaction. nih.gov
The interaction with and subsequent disruption of the cell membrane is a key feature of the antimicrobial and anticancer activity of these peptides. nih.gov The ability to form pores or otherwise disrupt membrane integrity leads to the leakage of cellular contents and ultimately cell death. nih.gov
Immunomodulatory Roles in Invertebrate Models (e.g., Caenorhabditis elegans innate immunity pathways)
Research into the specific immunomodulatory activities of the Brevinin-2-RA7 peptide precursor within invertebrate models such as Caenorhabditis elegans is an emerging area of scientific inquiry. While extensive research on the broader Brevinin-2 family of antimicrobial peptides has demonstrated their significant role in modulating the innate immune system of invertebrates, detailed findings focusing exclusively on the Brevinin-2-RA7 precursor are not extensively documented in publicly available scientific literature.
Studies on closely related Brevinin-2 peptides, such as Brevinin-2ISb, have provided a foundational understanding of how this peptide family interacts with the host's defense mechanisms. mdpi.commednexus.org In the model organism Caenorhabditis elegans, these peptides have been shown to enhance the innate immune response against pathogenic threats like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commednexus.org
The primary mechanism implicated in this immunomodulatory effect is the activation of the DAF-2/DAF-16 signaling pathway, a critical component of the nematode's innate immunity. mdpi.commednexus.org Activation of this pathway by certain Brevinin-2 peptides leads to the upregulation of downstream antimicrobial genes, which are essential for combating infections. mdpi.com For instance, the expression of genes such as lys-7, spp-1, K05D8.5, and C29F3.7 has been observed to be induced upon treatment with Brevinin-2ISb. mdpi.com This upregulation correlates with an increased survival rate of C. elegans when infected with MRSA. mednexus.org
Research on a selection of peptides from the Brevinin-2 family has highlighted their capacity to significantly improve the survival of MRSA-infected C. elegans. Peptides such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa have been shown to increase the survival rate of infected nematodes, with some peptides leading to a survival rate of nearly 80% after 96 hours of treatment. mednexus.org This protective effect is linked to the peptides' ability to regulate the innate immunity of the nematode. mednexus.org
Structure Activity Relationship Sar Studies and Peptide Engineering
Impact of Amino Acid Substitutions on Biological Efficacy
The substitution of specific amino acids is a fundamental strategy in peptide engineering to fine-tune biological activity. In the Brevinin-2 (B1175259) family, these changes are primarily aimed at altering net charge, hydrophobicity, and amphipathicity to improve antimicrobial potency while minimizing hemolytic activity.
Studies on Brevinin-2-related peptide (B2RP) have shown that strategic amino acid changes can decouple antimicrobial efficacy from toxicity. For instance, replacing the negatively charged aspartic acid at position 4 with a positively charged lysine (B10760008) ([D4K]B2RP) led to a significant increase in potency against Escherichia coli, Staphylococcus aureus, and Candida albicans without a corresponding increase in hemolytic activity against human red blood cells. nih.gov Conversely, substitutions designed to increase hydrophobicity and amphipathicity, such as [K16L]B2RP and [K16A]B2RP, increased hemolytic activity fivefold without improving antimicrobial power. nih.gov Further complex substitutions, like in the analogs [Lys(4), Lys(18)]B2RP and [Lys(4), Ala(16), Lys(18)]B2RP, retained potent activity against multidrug-resistant Acinetobacter baumannii while demonstrating very low hemolytic effects. nih.govnih.gov
Similarly, engineering of Brevinin-2GUb involved replacing negatively charged amino acids with lysine to create the analog tB2U-K, which possessed a higher net positive charge (+4) and enhanced amphipathicity, leading to improved activity. nih.gov Another analog, B2CE-N26-N16WA18KG23K, was designed from Brevinin2-CE with increased cationicity and hydrophobicity; however, this modification did not improve antibacterial activity but did increase hemolytic activity. nih.gov These findings underscore that a delicate balance of physicochemical properties is essential, and not every substitution that increases a particular parameter will yield a better therapeutic peptide.
Table 1: Impact of Amino Acid Substitutions on Brevinin-2 Analogs
This table summarizes the effects of specific amino acid substitutions on the biological activities of Brevinin-2 family peptides.
| Peptide Analog | Parent Peptide | Key Substitution(s) | Change in Properties | Impact on Biological Activity |
| [D4K]B2RP | B2RP | Asp(4) → Lys | Increased cationicity | 2-4 fold increase in antimicrobial potency; no significant change in hemolytic activity. nih.gov |
| [K16L]B2RP | B2RP | Lys(16) → Leu | Increased hydrophobicity & amphipathicity | No increase in antimicrobial potency; 5-fold increase in hemolytic activity. nih.gov |
| [L18K]B2RP | B2RP | Leu(18) → Lys | Increased cationicity & amphipathicity | Decrease in both antimicrobial potency and hemolytic activity. nih.gov |
| tB2U-K | Brevinin-2GUb | Asp → Lys | Increased net charge (+2 to +4) and amphipathicity | Enhanced antimicrobial activity. nih.gov |
| B2CE-N26-N16WA18KG23K | Brevinin2-CE | Multiple | Increased cationicity & hydrophobicity | No improvement in antibacterial activity; increased hemolytic activity. nih.gov |
Role of Hydrophobicity and Net Charge in Activity Modulation
The interplay between net positive charge and hydrophobicity is a critical determinant of the activity and selectivity of Brevinin-2 peptides. The cationic nature of these peptides facilitates an initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. nih.govmdpi.com This interaction is a prerequisite for membrane disruption.
Increasing the net positive charge, typically by substituting neutral or acidic residues with basic ones like lysine or arginine, generally correlates with stronger antimicrobial activity. nih.gov For example, the analog tB2U-6K, derived from Brevinin-2GUb, was designed with a net charge of +6, and it exhibited drastically improved activity against bacteria, including clinical isolates, compared to the parent peptide. nih.gov However, there is a limit to this benefit; an excessively high net charge can lead to increased toxicity toward host cells. mdpi.com
Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. mdpi.com Studies on Brevinin-2R and its analogs showed a direct correlation between the peptide's retention time on a reverse-phase HPLC column (a measure of hydrophobicity) and its hemolytic activity. tums.ac.ir Brevinin-2R, being more hydrophobic than its engineered analogs, displayed higher hemolytic activity. tums.ac.ir Similarly, increasing the hydrophobicity of Brevinin2-CE analogs led to greater hemolytic activity. nih.gov Therefore, peptide design must achieve an optimal balance: sufficient hydrophobicity for membrane perturbation but not so much that it causes indiscriminate lysis of host cells.
Table 2: Physicochemical Properties and Activity of Brevinin-2GUb Analogs
This table illustrates how modifications in net charge and hydrophobicity affect the characteristics of Brevinin-2GUb and its derivatives.
| Peptide | Net Charge (z) | Hydrophobicity | Key Feature | Resulting Activity Profile |
| Brevinin-2GUb | +3 | 0.379 | Parent Peptide | Modest antimicrobial activity. nih.gov |
| tB2U | +2 | 0.346 | Rana box removed, amidated | Lower charge and hydrophobicity, increased amphipathicity. nih.gov |
| tB2U-α | 0 | 0.501 | Truncated to α-helical domain | No positive charge, high hydrophobicity. nih.gov |
| tB2U-K | +4 | 0.471 | Acidic residues replaced by Lys | Increased charge and amphipathicity. nih.gov |
| tB2U-6K | +6 | 0.339 | Lys substitutions to increase charge | Drastically improved antimicrobial activity against bacteria and fungi. nih.gov |
Influence of Cyclization and D-Amino Acid Incorporation
Modifications to the peptide backbone, such as cyclization and the incorporation of D-amino acids, are advanced strategies to enhance stability and modulate activity. Natural Brevinin-2 peptides contain a C-terminal disulfide bridge, forming a cyclic structure known as the "Rana box". nih.gov
Table 3: Comparison of Brevinin-2R and its Modified Analogs
This table compares the stability and activity of native Brevinin-2R with its D-amino acid substituted and cyclized versions.
| Peptide | Modification | Residual Antimicrobial Activity after 4h Trypsin Digestion | Hemolytic Activity |
| Brevinin-2R | None (Native Peptide) | 20% | Low, but present tums.ac.ir |
| BR-D | D-Leu substitution | 90% | None detected tums.ac.ir |
| BR-C | Head-to-tail cyclization | 60% | None detected tums.ac.ir |
Truncation and Analog Design for Enhanced Activity
Truncation, or the shortening of the peptide chain, is a powerful tool for identifying the minimal active domain and for creating more cost-effective and potentially less toxic analogs. A common target for truncation in the Brevinin-2 family is the C-terminal "Rana box".
Studies on both Brevinin-2GUb and Brevinin2-CE have shown that the Rana box is not essential for antimicrobial activity. nih.govnih.gov Removing this C-terminal segment from Brevinin-2GUb to create tB2U resulted in an analog with slightly altered physicochemical properties but maintained antimicrobial potential. nih.gov Similarly, for Brevinin2-CE, removal of the Rana box did not affect its antimicrobial action but did impact its hemolytic activity. nih.gov This suggests the N-terminal region is the primary locus of antibacterial action, while the C-terminal loop may play a larger role in interacting with eukaryotic membranes.
Further truncation and amino acid substitution led to the development of highly optimized analogs. The peptide t-Brevinin-2GUb-6K (tB2U-6K) is a truncated version of Brevinin-2GUb with additional lysine substitutions, resulting in a peptide with a +6 net charge. This analog showed a dramatic improvement in activity against both Gram-negative and Gram-positive bacteria. nih.gov Another example is B2CE-N26V5K, a truncated analog of Brevinin2-CE with a key substitution. This 15-amino acid peptide was identified as the most potent and non-toxic analog in its series, demonstrating the power of combining truncation with specific amino acid changes to create novel anti-infective candidates. nih.gov These studies confirm that the N-terminal 1-19 residues often constitute the core active fragment and that shortening the peptide is a viable optimization strategy. nih.gov
Table 4: Comparison of Parent Brevinin-2 Peptides and Their Truncated Analogs
This table highlights the effects of truncation on the activity and properties of Brevinin-2 peptides.
| Peptide Analog | Parent Peptide | Truncation/Modification | Key Outcome |
| tB2U | Brevinin-2GUb | C-terminal Rana box removed, C-terminal amidation | The N-terminal 1-19 amino acids are the active fragment. nih.gov |
| tB2U-6K | Brevinin-2GUb | Truncated and Lys substitutions | Drastically improved antimicrobial activity. nih.gov |
| B2CE-N26V5K | Brevinin2-CE | Truncated to 15 amino acids with V5K substitution | Most potent and non-toxic analog in the series. nih.gov |
| B2CE-nonDS | Brevinin2-CE | Rana box disulfide bridge removed | Similar antimicrobial activity to parent, but different hemolytic activity. nih.gov |
Advanced Research Methodologies and Experimental Approaches
Molecular Cloning and cDNA Library Screening Techniques
The initial identification of the Brevinin-2-RA7 peptide precursor, like many other amphibian antimicrobial peptides, relies on molecular cloning and the screening of cDNA libraries. nih.gov This process begins with the extraction of mRNA from the frog's skin, which is then reverse-transcribed to create a complementary DNA (cDNA) library. libretexts.org This library represents the genes being actively expressed in the skin tissue at the time of collection. libretexts.org
Researchers then screen this library to find the specific cDNA that codes for the Brevinin-2-RA7 precursor. nih.govlibretexts.org This is often accomplished using probes designed based on the sequences of known, related peptides from the brevinin family. nih.govresearchgate.net Once identified, the cDNA clone is sequenced to determine the complete amino acid sequence of the precursor protein. This precursor typically includes a signal peptide, an acidic propeptide region, and the mature, active peptide sequence. nih.gov This "shotgun" cloning approach has been instrumental in discovering a vast number of novel antimicrobial peptides from amphibian skin secretions.
Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Peptide Identification and Characterization
Following the theoretical deduction of the peptide's sequence from its cDNA, the actual presence and primary structure of the mature Brevinin-2-RA7 peptide in the frog's skin secretion are confirmed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govnih.gov
Reverse-phase HPLC (RP-HPLC) is used to separate the complex mixture of peptides present in the skin secretion. nih.govtums.ac.ir The retention time of a peptide during HPLC can provide initial information about its hydrophobicity. tums.ac.ir The purified fractions from HPLC are then subjected to mass spectrometry, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS, to precisely determine the molecular mass of the peptide. nih.gov This experimentally determined mass is compared with the theoretical mass calculated from the deduced amino acid sequence to confirm the peptide's identity. nih.gov This combination of techniques is also crucial for verifying the purity of synthetically produced peptides, often achieving greater than 95% purity. biocompare.comtums.ac.ir
| Analytical Technique | Application in Brevinin-2-RA7 Research |
| Reverse-Phase HPLC | Separates and purifies the peptide from complex mixtures; provides data on hydrophobicity. |
| Mass Spectrometry (MS) | Determines the precise molecular weight of the peptide for identification and confirmation. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Understanding the three-dimensional structure of Brevinin-2-RA7 is critical to understanding its function. Circular Dichroism (CD) spectroscopy is a key technique used to analyze the secondary structure of the peptide in different environments. mdpi.com CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by the peptide. mdpi.com
The resulting CD spectrum provides information about the peptide's conformation, such as whether it adopts an α-helical, β-sheet, or random coil structure. mdpi.comscilit.com For many antimicrobial peptides, including those in the brevinin family, their structure is environmentally dependent. They may exist in a random coil state in an aqueous solution but fold into an amphipathic α-helical structure upon interacting with a bacterial membrane or a membrane-mimicking environment like a trifluoroethanol (TFE) solution. nih.govscilit.com This induced structural change is often linked to their antimicrobial activity. tums.ac.ir The characteristic negative bands around 208 and 222 nm in a CD spectrum are indicative of an α-helical conformation.
Solid-Phase Peptide Synthesis (SPPS) for Analog Generation
Once the primary sequence of Brevinin-2-RA7 is known, Solid-Phase Peptide Synthesis (SPPS) is employed to produce the peptide and its analogs in the laboratory. tums.ac.irbeilstein-journals.org This automated method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. beilstein-journals.org
SPPS is an invaluable tool for structure-activity relationship studies. tums.ac.ir It allows researchers to systematically create analogs of the native peptide by substituting specific amino acids. For instance, amino acids can be replaced to alter the peptide's net charge, hydrophobicity, or to introduce D-amino acids to increase stability against proteases. tums.ac.ir These synthetic analogs are then tested to determine how these modifications affect the peptide's antimicrobial potency and other biological activities. The purity of the synthesized peptides is typically verified using HPLC and their identity confirmed by mass spectrometry. tums.ac.ir
In Vitro Antimicrobial and Cellular Assays
A fundamental aspect of characterizing Brevinin-2-RA7 and its synthetic analogs is to determine their biological activity through a series of in vitro assays.
Antimicrobial Assays: The antimicrobial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the peptide required to inhibit the visible growth of a specific microorganism, including various strains of Gram-positive and Gram-negative bacteria. tums.ac.ir These assays are typically performed in multi-well plates where bacteria are exposed to serial dilutions of the peptide. mdpi.com
Cellular Assays: To evaluate the potential for therapeutic use, the peptide's effect on eukaryotic cells is also examined. Hemolytic assays, which measure the lysis of red blood cells, are used to assess the peptide's toxicity to mammalian cells. tums.ac.ir Furthermore, cytotoxicity assays using cell lines, such as human dermal microvascular endothelial cells (HMEC-1), are performed to understand the peptide's impact on human cells. nih.gov The goal is to identify peptides with high antimicrobial activity but low toxicity towards host cells.
Computational Modeling and Molecular Dynamics Simulations
To gain deeper insight into the molecular mechanisms of action, researchers utilize computational modeling and molecular dynamics (MD) simulations. nih.gov These in silico techniques can predict the three-dimensional structure of Brevinin-2-RA7 and simulate its interaction with bacterial membranes. nih.govnih.gov
Computational models can generate helical wheel projections, which visualize the distribution of hydrophobic and hydrophilic residues in an α-helical peptide, highlighting its amphipathic nature. nih.gov Molecular dynamics simulations can model the dynamic behavior of the peptide over time as it approaches and inserts into a lipid bilayer, providing insights into pore formation or other membrane disruption mechanisms that lead to bacterial cell death. nih.govnih.gov These computational approaches can accelerate the discovery and design of new peptide-based therapeutics by screening potential candidates before they are synthesized and tested in the lab. nih.gov
Gene Expression Analysis (e.g., Quantitative Polymerase Chain Reaction)
The influence of peptides like those in the brevinin family on host cells can extend beyond direct cytotoxicity to include immunomodulatory effects. Gene expression analysis, particularly using quantitative Polymerase Chain Reaction (qPCR), is a powerful tool to investigate these effects. mdpi.commedilam.ac.ir
For example, studies on related brevinin peptides have used qPCR to measure changes in the expression of genes encoding cytokines (e.g., IL-1β, IL-6) in human cell lines after treatment with the peptide. medilam.ac.ir This type of analysis can reveal whether the peptide can modulate inflammatory responses or other cellular pathways. In the context of wound healing, qPCR can be used to assess the expression of growth factors in skin cells. nih.gov This methodology helps to build a more complete picture of the peptide's biological profile and its potential therapeutic applications beyond simply killing microbes.
Heterologous Expression Systems for Recombinant Precursor Production
The production of large quantities of antimicrobial peptides (AMPs) like those in the brevinin family is essential for comprehensive research and potential clinical applications. While direct extraction from natural sources and chemical synthesis are options, they are often not cost-effective for large-scale production. nih.gov Consequently, recombinant DNA technology offers a more attractive and viable approach for producing these peptides. Prokaryotic systems, particularly Escherichia coli, are frequently employed for this purpose due to their rapid growth and well-established genetic tools. nih.gov
A common strategy to overcome the inherent toxicity of AMPs to the host organism and to prevent their degradation by host proteases is to express them as fusion proteins. nih.gov This involves genetically linking the peptide to a larger, more stable protein partner.
While specific details on the heterologous expression of the this compound are not extensively documented in publicly available research, the methodologies applied to other members of the brevinin-2 (B1175259) family provide a clear blueprint for its potential recombinant production.
Detailed Research Findings
Research on peptides closely related to Brevinin-2-RA7 has demonstrated the efficacy of using fusion protein systems in E. coli. For instance, the thioredoxin (Trx) fusion system is a popular choice. Thioredoxin is a small, stable protein that can act as a chaperone, promoting the correct folding and solubility of the recombinant peptide. nih.gov
One notable example is the production of Brevinin-2GU, an AMP with insulin-releasing properties. Its coding sequence was cloned into a pET32a(+) vector, which is designed to express the target peptide as a Trx fusion protein. This approach resulted in a high expression yield, accounting for over 45% of the total cellular proteins in E. coli. nih.gov Similarly, Brevinin-2R, another member of the family, has also been successfully expressed in E. coli utilizing the same Trx fusion protein system with the pET32a(+) vector. nih.gov
These findings strongly suggest that a similar strategy would be effective for the production of the this compound. The gene for the precursor would be synthesized and inserted into an expression vector like pET32a(+), allowing for its expression as a fusion protein with thioredoxin in a suitable E. coli strain. After expression, the fusion protein can be purified, and the Brevinin-2-RA7 precursor can be cleaved from its fusion partner.
The table below summarizes the common systems used for the recombinant production of brevinin peptides, which would be applicable for Brevinin-2-RA7.
Interactive Data Table: Heterologous Expression Systems for Brevinin Peptides
| Expression System | Host Organism | Vector | Fusion Partner | Target Peptide | Reported Yield | Reference |
| Prokaryotic | Escherichia coli | pET32a(+) | Thioredoxin (Trx) | Brevinin-2GU | >45% of total cell protein | nih.gov |
| Prokaryotic | Escherichia coli | pET32a(+) | Thioredoxin (Trx) | Brevinin-2R | Not specified | nih.gov |
Q & A
Q. How should researchers address ethical concerns in preclinical testing of Brevinin-2-RA7 analogs?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and a priori sample size calculations. Use non-invasive imaging (e.g., bioluminescence) to minimize animal distress. Disclose conflicts of interest and submit protocols to institutional ethics committees .
Q. What criteria determine the selection of in vivo models for studying Brevinin-2-RA7’s therapeutic potential?
- Methodological Answer : Prioritize models with clinical relevance (e.g., diabetic foot ulcer models for topical applications). Use transgenic organisms (e.g., Galleria mellonella larvae) for high-throughput toxicity screening before murine studies. Justify species-specific immune responses in translational discussions .
Integrative and Interdisciplinary Approaches
Q. How can multi-omics data enhance understanding of Brevinin-2-RA7’s bioactivity?
- Methodological Answer : Integrate transcriptomics (RNA-seq of treated pathogens) with metabolomics (NMR-based metabolite profiling) to map mode of action. Use machine learning (e.g., Random Forest) to identify biomarkers of resistance or synergy with antibiotics .
Q. What frameworks guide the prioritization of Brevinin-2-RA7 analogs for clinical development?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during lead optimization. Use decision matrices to rank analogs by efficacy, toxicity, and manufacturability. Include stakeholder feedback (e.g., clinicians, regulatory consultants) early in the pipeline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
